Cas no 1367959-32-7 (1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one)
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one
- 1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one
- 1-[5-(trifluoromethyl)thiophen-2-yl]ethanone
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- Inchi: 1S/C7H5F3OS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3
- InChI Key: XJBFXBLFFYCAMG-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=CC=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 2.5
- Topological Polar Surface Area: 45.3
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM417109-250mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95%+ | 250mg |
$576 | 2023-01-19 | |
| Chemenu | CM417109-500mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95%+ | 500mg |
$892 | 2023-01-19 | |
| Chemenu | CM417109-1g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95%+ | 1g |
$1137 | 2023-01-19 | |
| Enamine | EN300-391804-0.05g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 0.05g |
$226.0 | 2025-03-16 | |
| Enamine | EN300-391804-0.1g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 0.1g |
$337.0 | 2025-03-16 | |
| Enamine | EN300-391804-0.25g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 0.25g |
$481.0 | 2025-03-16 | |
| Enamine | EN300-391804-0.5g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 0.5g |
$758.0 | 2025-03-16 | |
| Enamine | EN300-391804-1.0g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-391804-2.5g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-391804-5.0g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 |
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one Suppliers
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one
Introduction to 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one (CAS No. 1367959-32-7)
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1367959-32-7, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of heterocyclic ketones, characterized by a thiophene ring substituted with a trifluoromethyl group and an acetyl moiety. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders.
The trifluoromethyl group appended to the thiophene ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This modification is widely employed in medicinal chemistry to improve pharmacokinetic properties, such as bioavailability and half-life. The thiophen-2-yl part of the molecule contributes to its aromaticity and electronic properties, making it a versatile scaffold for further functionalization.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one has been explored as a precursor in the development of novel therapeutic agents. Its unique structure allows for easy modifications at multiple positions, enabling chemists to tailor its properties for specific applications.
One of the most promising areas of research involving this compound is its potential as an anti-inflammatory agent. Studies have shown that thiophene-based molecules can modulate inflammatory pathways by interacting with specific enzymes and receptors. The presence of the trifluoromethyl group further enhances its efficacy by improving binding affinity and selectivity. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for further development into treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area where 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one shows promise is in the treatment of neurological disorders. The thiophene ring is known to penetrate the blood-brain barrier, which is essential for drugs targeting central nervous system (CNS) disorders. Researchers have investigated its potential as a precursor for neuroprotective agents, given its ability to cross this barrier and interact with neuronal receptors. Early studies suggest that it may have neuroprotective effects against oxidative stress and neurodegeneration, which are hallmark features of diseases like Alzheimer's and Parkinson's.
The synthesis of 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one involves multi-step organic reactions, typically starting from commercially available thiophene derivatives. The introduction of the trifluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. These synthetic routes highlight the compound's importance as a building block in pharmaceutical research.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations, ensuring a robust understanding of its pharmacological properties.
The compound's versatility extends to its role in material science as well. Thiophene derivatives are known for their electronic properties, making them useful in organic electronics and photovoltaic materials. While primarily studied for pharmaceutical applications, 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one could potentially find applications in developing new types of organic semiconductors and sensors.
In conclusion, 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one (CAS No. 1367959-32-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications and mechanisms associated with this compound, underscoring its importance in modern chemistry and drug discovery.
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